1-(Bromomethyl)-1-(pentyloxy)cyclohexane
Description
1-(Bromomethyl)-1-(pentyloxy)cyclohexane is a brominated cyclohexane derivative featuring two functional groups: a bromomethyl (-CH2Br) and a pentyloxy (-O-C5H11) substituent attached to the same carbon atom on the cyclohexane ring. This structural arrangement confers unique chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis, particularly in alkylation and substitution reactions. The bromine atom acts as a leaving group, enabling nucleophilic displacement, while the pentyloxy chain contributes to lipophilicity, influencing solubility and interaction with hydrophobic environments .
Properties
Molecular Formula |
C12H23BrO |
|---|---|
Molecular Weight |
263.21 g/mol |
IUPAC Name |
1-(bromomethyl)-1-pentoxycyclohexane |
InChI |
InChI=1S/C12H23BrO/c1-2-3-7-10-14-12(11-13)8-5-4-6-9-12/h2-11H2,1H3 |
InChI Key |
NMUYOOOQKRKIQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1(CCCCC1)CBr |
Origin of Product |
United States |
Biological Activity
1-(Bromomethyl)-1-(pentyloxy)cyclohexane (CAS 1247429-19-1) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Chemical Formula: C12H23BrO
- Molecular Weight: 251.22 g/mol
- Structure: The compound consists of a cyclohexane ring substituted with a bromomethyl and a pentyloxy group, which may influence its biological interactions.
Synthesis
The synthesis of 1-(Bromomethyl)-1-(pentyloxy)cyclohexane typically involves the bromination of cyclohexane derivatives followed by the introduction of the pentyloxy group. The synthetic route can be optimized for yield and purity, which is crucial for biological evaluations.
Biological Activity Overview
1-(Bromomethyl)-1-(pentyloxy)cyclohexane has not been extensively studied in isolation; however, related compounds and derivatives provide insights into its potential biological effects. The following sections summarize the findings from various studies.
1. Phosphodiesterase (PDE) Inhibition
Compounds structurally similar to 1-(Bromomethyl)-1-(pentyloxy)cyclohexane have been evaluated for their inhibitory effects on phosphodiesterase II (PDE2). PDE inhibitors are known for their roles in modulating cyclic nucleotide levels, which can affect numerous signaling pathways.
- Case Study Findings:
2. Neuroprotective Effects
Neuroprotective properties have been observed in compounds that inhibit PDEs, particularly in models of neurotoxicity induced by corticosterone.
- Experimental Results:
Data Tables
The following table summarizes key findings related to the biological activity of compounds similar to 1-(Bromomethyl)-1-(pentyloxy)cyclohexane:
| Compound Name | IC50 (μM) | Biological Activity | Reference |
|---|---|---|---|
| Compound 1f | 3.67 | PDE2 Inhibition | |
| Compound 2e | 33.95 | PDE2 Inhibition | |
| Related alkoxylated derivatives | Varies | Neuroprotection against corticosterone |
The proposed mechanisms through which 1-(Bromomethyl)-1-(pentyloxy)cyclohexane may exert its biological effects include:
- Inhibition of Phosphodiesterases: By inhibiting PDEs, cyclic nucleotide levels increase, leading to enhanced signaling pathways involved in neuroprotection and other cellular processes.
- Cell Viability Enhancement: The compound may promote neuronal survival in stress conditions through mechanisms that involve reducing apoptosis and enhancing cellular resilience.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a broader class of 1-(bromomethyl)-substituted cyclohexanes. Key structural analogues include:
*Calculated based on analogous structures.
Physical and Chemical Properties
- Reactivity: The bromomethyl group enhances electrophilicity compared to non-halogenated analogues (e.g., 1-ethyl-1-(pentyloxy)cyclohexane), facilitating nucleophilic substitutions. Methanesulfonyl derivatives (e.g., ) exhibit even greater reactivity due to the electron-withdrawing sulfonyl group.
- Lipophilicity : The pentyloxy chain increases LogP relative to shorter-chain analogues (e.g., 1-(bromomethyl)-1-ethylcyclohexane, LogP ~3.5). The compound in (LogP = 4.93) demonstrates the effect of branching and extended alkyl chains.
- Thermal Stability : Brominated cyclohexanes generally decompose above 150°C, but methanesulfonyl derivatives () show higher thermal stability due to stronger C-S bonds.
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
